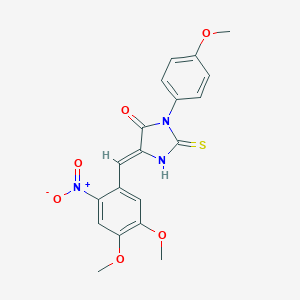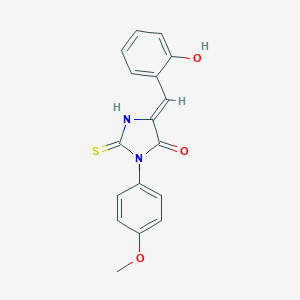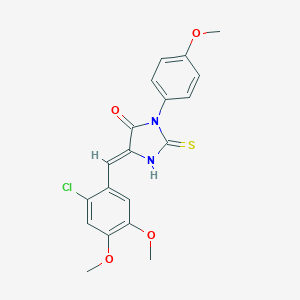![molecular formula C16H14FN3OS B307058 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307058.png)
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, also known as FDM-1, is a small molecule inhibitor that has shown promising results in scientific research. FDM-1 has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one involves its ability to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting the activity of DHODH, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one disrupts the biosynthesis of pyrimidine nucleotides, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of DHODH, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the expression of several genes that are involved in cancer cell growth and proliferation. In addition to its effects on cancer cells, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one is its ability to inhibit the growth of cancer cells and bacterial strains. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to be relatively easy to synthesize, making it a potential candidate for further research. However, one limitation of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one is its potential toxicity. Further research is needed to determine the toxicity of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one and its potential side effects.
将来の方向性
There are several future directions for the research of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one as a cancer therapy. Further research is needed to determine the efficacy of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one in vivo and its potential side effects. Another potential direction is the development of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one as an antibacterial agent. Further research is needed to determine the effectiveness of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one against bacterial strains in vivo. Additionally, further research is needed to determine the potential toxicity of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one and its potential side effects.
合成法
The synthesis of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate to form the Schiff base. The Schiff base is then reacted with 2-iminothiazolidin-4-one to form 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one. The synthesis of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been reported in several scientific articles and has been found to be a relatively simple and efficient process.
科学的研究の応用
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential as a cancer therapy. Several scientific studies have shown that 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its potential as a cancer therapy, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been studied for its antibacterial properties. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C16H14FN3OS |
分子量 |
315.4 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
InChIキー |
INCCULVWLNNSJM-ZSOIEALJSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)



![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
